molecular formula C16H19N3O2 B13383052 Boc-(S)-2-amino-3-(3-indolyl)propionitrile

Boc-(S)-2-amino-3-(3-indolyl)propionitrile

Cat. No.: B13383052
M. Wt: 285.34 g/mol
InChI Key: MNHHXZGOLWLBJG-UHFFFAOYSA-N
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Description

Boc-(S)-2-amino-3-(3-indolyl)propionitrile is a compound that features an indole moiety, which is a significant structural motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrile group attached to a propionic acid backbone. The indole ring is known for its aromaticity and diverse reactivity, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Boc-protected hydrazines in a cyclization reaction with alkynes to form the indole ring . The reaction conditions often include the use of transition metal catalysts, such as rhodium or cobalt, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Boc-(S)-2-amino-3-(3-indolyl)propionitrile may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-2-amino-3-(3-indolyl)propionitrile can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of Boc-(S)-2-amino-3-(3-indolyl)propionitrile involves its interaction with various molecular targets and pathways. The indole moiety can bind to biological targets such as enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetonitrile: Similar structure but lacks the Boc protecting group and the amino group.

    Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.

    Tryptophan: An amino acid with an indole ring but lacks the nitrile group and Boc protection.

Uniqueness

Boc-(S)-2-amino-3-(3-indolyl)propionitrile is unique due to the combination of the Boc protecting group, the amino group, and the nitrile group, which provides a versatile platform for further functionalization and derivatization. This combination enhances its utility in synthetic chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl N-[1-cyano-2-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-12(9-17)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHHXZGOLWLBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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